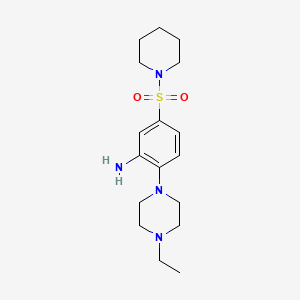
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: Ethylpiperazine
Reagent: The intermediate from the previous step
Conditions: This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the hydrogenation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps:
-
Formation of the Piperidine Sulfonyl Intermediate
Starting Material: Piperidine
Reagent: Sulfonyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Aniline Derivative
Starting Material: Aniline derivative
Reagent: The piperidine sulfonyl intermediate
Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the aniline or piperidine rings.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Carried out in anhydrous solvents such as tetrahydrofuran (THF).
Products: Reduced forms of the sulfonyl group or the aromatic ring.
-
Substitution
Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)
Conditions: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, aluminum chloride
Solvents: Dimethylformamide, tetrahydrofuran, water
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine and piperidine rings may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- 2-(4-Propylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- 2-(4-Butylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This subtle structural difference can lead to variations in its interaction with biological targets compared to its methyl, propyl, or butyl analogs.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21/h6-7,14H,2-5,8-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFPPMFOAIGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2643986.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)
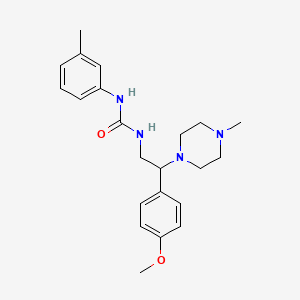
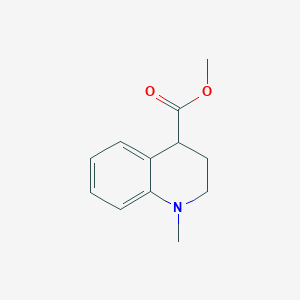
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
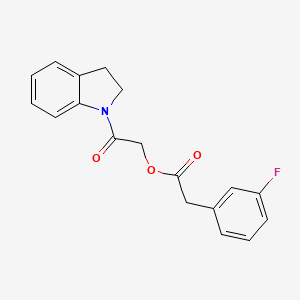
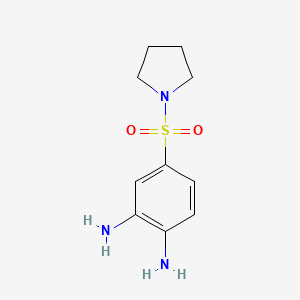
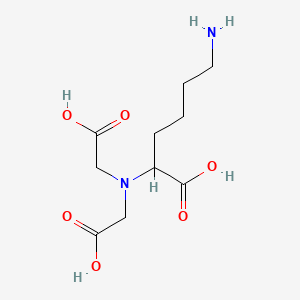
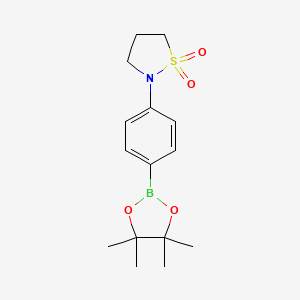
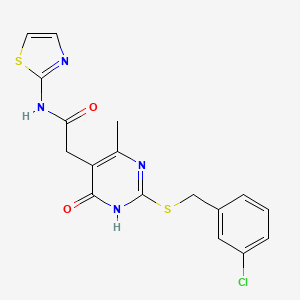
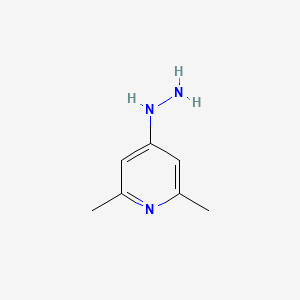
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)
![4-fluoro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644007.png)
